GRP20 C29, frog

Description

Properties

Molecular Formula |

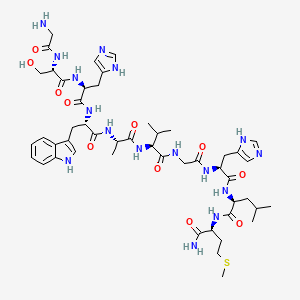

C49H72N16O11S |

|---|---|

Molecular Weight |

1093.3 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-N-[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]-4-methylpentanamide |

InChI |

InChI=1S/C49H72N16O11S/c1-25(2)13-34(45(72)61-33(42(51)69)11-12-77-6)62-46(73)36(15-29-19-52-23-56-29)59-40(68)21-55-49(76)41(26(3)4)65-43(70)27(5)58-44(71)35(14-28-18-54-32-10-8-7-9-31(28)32)63-47(74)37(16-30-20-53-24-57-30)64-48(75)38(22-66)60-39(67)17-50/h7-10,18-20,23-27,33-38,41,54,66H,11-17,21-22,50H2,1-6H3,(H2,51,69)(H,52,56)(H,53,57)(H,55,76)(H,58,71)(H,59,68)(H,60,67)(H,61,72)(H,62,73)(H,63,74)(H,64,75)(H,65,70)/t27-,33-,34-,35-,36-,37-,38-,41-/m0/s1 |

InChI Key |

CDSKUMVQOSVSRF-FZIJYHEWSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC4=CN=CN4)NC(=O)[C@H](CO)NC(=O)CN |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC1=CN=CN1)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CN=CN4)NC(=O)C(CO)NC(=O)CN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

GRP20–29, frog can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically uses Fmoc (9-fluorenylmethyloxycarbonyl) chemistry for temporary protection of the amino groups .

Industrial Production Methods

Industrial production of GRP20–29, frog involves large-scale SPPS, followed by purification using high-performance liquid chromatography (HPLC). The peptide is then lyophilized to obtain a stable, dry product .

Chemical Reactions Analysis

Types of Reactions

GRP20–29, frog undergoes various chemical reactions, including:

Oxidation: The methionine residue in the peptide can be oxidized to methionine sulfoxide.

Reduction: Disulfide bonds, if present, can be reduced to free thiols.

Substitution: Amino acid residues can be substituted with other residues to study structure-activity relationships.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or performic acid.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Amino acid derivatives with protecting groups suitable for SPPS.

Major Products Formed

Oxidation: Methionine sulfoxide-containing peptide.

Reduction: Peptide with reduced thiols.

Substitution: Modified peptides with altered amino acid sequences.

Scientific Research Applications

GRP20–29, frog has several scientific research applications:

Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

Biology: Investigated for its role in the gastrin-releasing peptide/bombesin system and its effects on cellular signaling pathways.

Medicine: Explored for potential therapeutic applications, including cancer research and gastrointestinal disorders.

Industry: Utilized in the development of peptide-based drugs and diagnostic tools.

Mechanism of Action

GRP20–29, frog exerts its effects by binding to specific receptors in the gastrin-releasing peptide/bombesin system. This interaction activates downstream signaling pathways, leading to various physiological responses. The peptide primarily targets receptors on the surface of cells, triggering intracellular signaling cascades that regulate processes such as cell growth, differentiation, and secretion .

Comparison with Similar Compounds

Similar Compounds

Bombesin: Another peptide in the gastrin-releasing peptide/bombesin system, with similar physiological roles.

Neuromedin B: A peptide that also interacts with bombesin receptors but has distinct biological effects.

Gastrin-Releasing Peptide: A longer peptide that shares structural similarities with GRP20–29, frog.

Uniqueness

GRP20–29, frog is unique due to its specific amino acid sequence and its ability to be isolated from Xenopus. This peptide’s distinct structure allows it to interact with specific receptors and elicit unique physiological responses compared to other peptides in the same system .

Biological Activity

The compound GRP20 C29, derived from frog skin secretions, is a member of the antimicrobial peptide (AMP) family known for its diverse biological activities. This article explores the biological activity of GRP20 C29, focusing on its antimicrobial properties, mechanisms of action, and potential therapeutic applications.

Overview of Antimicrobial Peptides

Antimicrobial peptides (AMPs) are crucial components of the innate immune system in amphibians. They play a significant role in protecting frogs from pathogens such as bacteria, viruses, and fungi. GRP20 C29 is part of a broader class of peptides that exhibit various biological activities, including antibacterial, antifungal, and antiviral effects.

Antimicrobial Properties

Research indicates that GRP20 C29 possesses strong antibacterial activity against a range of pathogens. For instance, studies have shown that temporins, a subclass of AMPs including GRP20 C29, exhibit potent activity against Gram-positive and Gram-negative bacteria. The mechanisms through which these peptides exert their antimicrobial effects typically involve disrupting microbial cell membranes.

Table 1: Antimicrobial Activity of GRP20 C29

| Pathogen | Activity Level | Reference |

|---|---|---|

| Staphylococcus aureus | High | |

| Escherichia coli | Moderate | |

| Candida albicans | High | |

| Pseudomonas aeruginosa | Moderate |

The primary mechanism by which GRP20 C29 and similar AMPs exert their effects involves membrane disruption. These peptides interact with the negatively charged phospholipids in bacterial membranes, leading to pore formation and subsequent cell lysis. This cytolytic action is not only effective against bacteria but also enhances the delivery of neuropeptides that may aid in predator deterrence.

Study 1: Antimicrobial Efficacy Against Resistant Strains

A study conducted by researchers at Queen's University Belfast demonstrated the efficacy of GRP20 C29 against antibiotic-resistant strains. The research involved isolating skin secretions from Odorrana grahami frogs and assessing the peptide's activity using standard microbiological techniques.

Findings:

- GRP20 C29 showed significant antibacterial activity against multi-drug resistant Staphylococcus aureus.

- The peptide's hemolytic activity was minimal at therapeutic concentrations, indicating a favorable safety profile for potential therapeutic use.

Study 2: Biofilm Inhibition

Another investigation highlighted the ability of GRP20 C29 to inhibit biofilm formation by Candida albicans. The study utilized both in vitro assays and biofilm models to evaluate the peptide's effectiveness.

Results:

- GRP20 C29 significantly reduced biofilm biomass compared to controls.

- The peptide disrupted established biofilms, suggesting potential applications in treating chronic infections associated with biofilm formation.

Potential Therapeutic Applications

Given its robust antimicrobial properties, GRP20 C29 holds promise for various therapeutic applications:

- Wound Healing: Its ability to combat infections can facilitate faster healing processes.

- Antiviral Therapies: Preliminary findings suggest potential antiviral properties that warrant further investigation.

- Cancer Treatment: Some AMPs have shown immunomodulatory effects that could be harnessed in cancer therapies.

Q & A

Q. How can researchers differentiate GRP20 C29’s functions from structurally similar compounds in frogs?

- Methodological Answer : Perform competitive binding assays using purified receptors or enzymes. Combine molecular docking simulations with mutagenesis studies to identify binding site residues unique to GRP20 C29. Cross-validate findings with metabolomic profiling to distinguish downstream metabolic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.